![molecular formula C10H7ClN2O2 B3098797 2-Chloro-4-(imidazol-1-yl)benzoic acid CAS No. 1343201-44-4](/img/structure/B3098797.png)
2-Chloro-4-(imidazol-1-yl)benzoic acid
Overview
Description
2-Chloro-4-(imidazol-1-yl)benzoic acid is a chemical compound with the CAS Number: 1343201-44-4 . It has a molecular weight of 222.63 and its IUPAC name is 2-chloro-4-(1H-imidazol-1-yl)benzoic acid .
Synthesis Analysis
The synthesis of imidazole compounds can be achieved through various methods . One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of benzimidates and 2H-azirines .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds show a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
This compound is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Fluorescent Chemosensors
Imidazole-based compounds, including derivatives of 2-Chloro-4-(imidazol-1-yl)benzoic acid, have been reported as effective fluorescent chemosensors. These compounds have been used for the reversible detection of cyanide and mercury ions. The luminescent sensors exhibit specificity towards CN- ions, leading to fluorescence quenching and decreased singlet state life times. Their application is significant in environmental monitoring and analytical chemistry to detect hazardous substances with high sensitivity and selectivity (Emandi et al., 2018).
Corrosion Inhibition
New benzimidazole derivatives, including those related to this compound, have been synthesized and shown to be efficient corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit high inhibitory efficiency, making them valuable in protecting industrial materials from corrosive environments. The research includes experimental and theoretical assessments to understand the mechanisms of corrosion inhibition and the effectiveness of these compounds (Rbaa et al., 2020).
Coordination Polymers
A variety of coordination polymers based on imidazole-containing ligands, including those similar to this compound, have been synthesized and characterized. These polymers exhibit diverse structural and dimensional features due to the versatile coordination modes of the ligands. Such compounds are of interest in materials science for their potential applications in catalysis, gas storage, and separation technologies (Ji et al., 2012).
Mechanism of Action
Target of Action
Imidazole, a core component of this compound, is known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions of this compound with its targets, leading to these effects, remain to be elucidated.
Safety and Hazards
Future Directions
Imidazole compounds have become an important synthon in the development of new drugs . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, the development of new imidazole compounds and the study of their properties and applications is a promising area of research .
properties
IUPAC Name |
2-chloro-4-imidazol-1-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-5-7(13-4-3-12-6-13)1-2-8(9)10(14)15/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFTXXXJKPKWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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